

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-carbaldehyde

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carbaldehyde

Cat. No.: B050890

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This document provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of **2,3-Dihydrobenzofuran-4-carbaldehyde** (CAS No: 209256-42-8). This versatile chemical intermediate serves as a crucial building block in the synthesis of complex heterocyclic compounds for various applications in medicinal chemistry and materials science.^[1]

Physicochemical Properties

2,3-Dihydrobenzofuran-4-carbaldehyde is an organic compound featuring a fused dihydrofuran and benzene ring system with an aldehyde functional group.^[1] Its inherent reactivity makes it a valuable starting material for a wide array of synthetic transformations.^[1]

Table 1: Core Physicochemical Data for **2,3-Dihydrobenzofuran-4-carbaldehyde**

Property	Value	Source
CAS Number	209256-42-8	[1][2]
Molecular Formula	C ₉ H ₈ O ₂	[2]
Molecular Weight	148.16 g/mol	[2]
IUPAC Name	2,3-dihydro-1-benzofuran-4-carbaldehyde	
Physical Form	Solid or liquid	
Purity (Typical)	95% - 97%	[2]
InChI	1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2	[2]
InChIKey	MKWRRGVITYBMERJ-UHFFFAOYSA-N	
MDL Number	MFCD03426203	[2]
Storage Conditions	Store at 2-8°C under an inert atmosphere.	

Note: Specific experimental data for properties such as melting point, boiling point, and solubility for the 4-carbaldehyde isomer are not readily available in the reviewed literature. For comparative context, data for the related isomer, 2,3-Dihydrobenzofuran-5-carboxaldehyde, is provided below.

Table 2: Physicochemical Data for Isomer 2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS: 55745-70-5)

Property	Value	Source
Boiling Point	88-89 °C at 0.1 mmHg	[3]
Density	1.177 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.6000	[3]
Flash Point	>110 °C (closed cup)	[3]

Experimental Protocols

A. Synthesis Methodologies

While a specific, detailed protocol for the industrial synthesis of **2,3-Dihydrobenzofuran-4-carbaldehyde** is proprietary, the formation of the core 2,3-dihydrobenzofuran scaffold can be achieved through various modern organic chemistry reactions. These methods typically involve the intramolecular cyclization of a suitably substituted phenol derivative.

Generalized Synthetic Approach:

- **Starting Material Selection:** A common starting point is a phenol derivative with a two-carbon chain at the ortho position, often containing a leaving group or a functional group amenable to cyclization.
- **Intramolecular Cyclization:** The key C-O bond formation to create the dihydrofuran ring can be accomplished via several catalytic methods:
 - **Palladium-Catalyzed Reactions:** Heck/Tsuji-Trost type reactions involving o-bromophenols and 1,3-dienes can yield substituted 2,3-dihydrobenzofurans with high enantioselectivity. [4]
 - **Rhodium-Catalyzed C-H Activation:** The C-H activation of N-phenoxyacetamides followed by carboxygenation of dienes provides a redox-neutral pathway to the dihydrobenzofuran structure. [4]
 - **Nickel-Catalyzed Arylation:** Intermolecular arylation of alkenes with organoboron compounds can construct the necessary carbon framework prior to cyclization. [4]

- **Functional Group Interconversion:** Once the 2,3-dihydrobenzofuran core is established, standard organic transformations would be employed to introduce the aldehyde group at the C4 position. This could involve Vilsmeier-Haack formylation, Duff reaction, or oxidation of a corresponding hydroxymethyl or halomethyl group. For instance, a related patent describes the reduction of an aldehyde to a hydroxyl group using sodium borohydride in methanol or THF, a reaction that could be reversed to achieve the target functional group.^[5]
- **Purification:** The final product is purified using standard laboratory techniques such as column chromatography, distillation, or recrystallization to achieve the desired purity.

B. Analytical Characterization

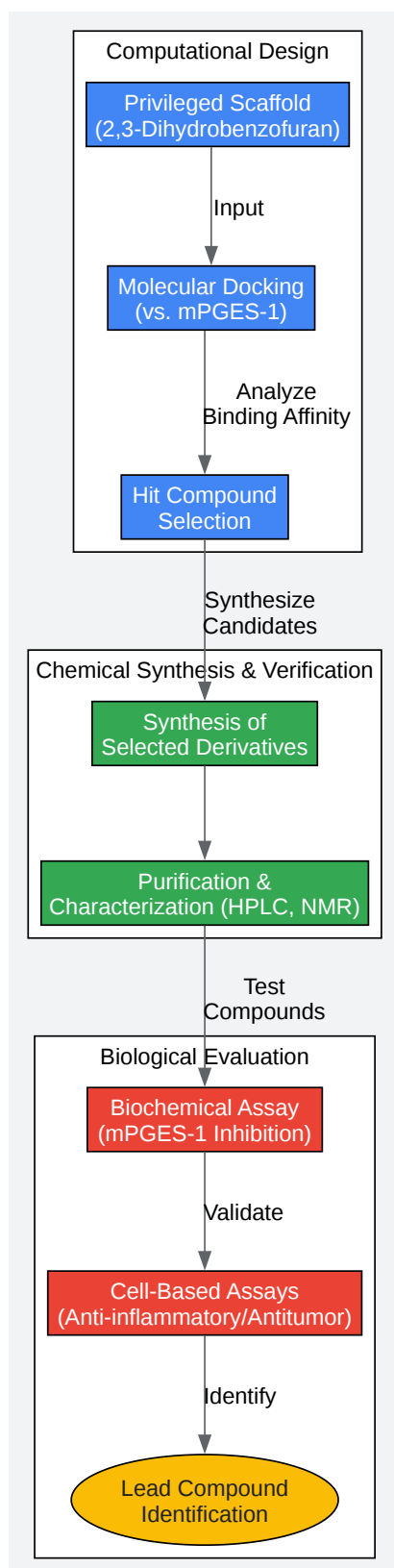
The identity and purity of **2,3-Dihydrobenzofuran-4-carbaldehyde** are confirmed using a suite of analytical techniques. While specific parameters are instrument-dependent, the general protocols are as follows:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are used to confirm the molecular structure, including the position of the aldehyde group and the integrity of the dihydrobenzofuran ring system.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is employed to determine the purity of the compound by separating it from any starting materials, by-products, or isomers.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** This technique confirms the molecular weight of the compound (148.16 g/mol) and provides further evidence of its purity.^[6]

Biological Significance and Applications

The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.^[7]

Inhibition of mPGES-1: Derivatives of the 2,3-dihydrobenzofuran structure are being actively investigated as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).^[7] This enzyme is a key player in the inflammatory cascade and is considered a significant target for developing novel anti-inflammatory drugs and cancer therapeutics.^[7] The drug discovery workflow for developing such inhibitors is visualized below.



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Caption: Workflow for mPGES-1 inhibitor design using the 2,3-dihydrobenzofuran scaffold.

This compound's aldehyde functionality allows it to be a cornerstone for creating diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) for various biological targets.[1] The broader class of benzofuran derivatives has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-oxidative, and antibacterial properties, highlighting the therapeutic potential of molecules derived from this scaffold.[8]

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